molecular formula C16H13F3N4O6 B11504436 {4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(furan-2-yl)methanone

{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(furan-2-yl)methanone

Cat. No.: B11504436
M. Wt: 414.29 g/mol
InChI Key: ITMZHHJODJCDEM-UHFFFAOYSA-N
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Description

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and furan groups attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE is unique due to the combination of its functional groups and the piperazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H13F3N4O6

Molecular Weight

414.29 g/mol

IUPAC Name

[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C16H13F3N4O6/c17-16(18,19)10-8-11(22(25)26)14(12(9-10)23(27)28)20-3-5-21(6-4-20)15(24)13-2-1-7-29-13/h1-2,7-9H,3-6H2

InChI Key

ITMZHHJODJCDEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=CO3

Origin of Product

United States

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